2-Difluoromethoxy-6-fluoro-3-formylpyridine

Description

Chemical Identity and Structural Significance

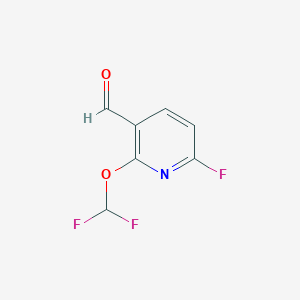

2-Difluoromethoxy-6-fluoro-3-formylpyridine is a fluorinated heterocyclic aromatic compound with the molecular formula $$ \text{C}7\text{H}4\text{F}3\text{NO}2 $$ and a molecular weight of 191.11 g/mol. Its structure features a pyridine ring substituted at the 2-, 3-, and 6-positions with difluoromethoxy ($$-\text{OCF}_2\text{H}$$), formyl ($$-\text{CHO}$$), and fluorine groups, respectively. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(difluoromethoxy)-6-fluoropyridine-2-carbaldehyde, reflecting the positional arrangement of its functional groups.

The difluoromethoxy group introduces significant electronic effects due to the strong electron-withdrawing nature of fluorine atoms, which polarize the oxygen atom and alter the ring’s electron density. This substituent’s inductive ($$-\text{I}$$) and resonance ($$-\text{R}$$) effects enhance the electrophilic character of the pyridine ring, making it reactive toward nucleophilic and electrophilic substitutions. The formyl group at the 3-position further contributes to the compound’s versatility, serving as a precursor for synthesizing alcohols, carboxylic acids, or imines through oxidation, reduction, or condensation reactions.

Structurally, the compound’s regiochemistry—defined by the relative positions of its substituents—plays a critical role in its reactivity. For instance, the fluorine atom at the 6-position creates steric and electronic effects that influence the orientation of incoming reagents during synthetic modifications. Computational studies of analogous fluoropyridines suggest that substituent positioning can modulate aromaticity, with meta-directing groups like $$-\text{OCF}_2\text{H}$$ favoring reactions at specific ring positions.

Historical Context in Fluorinated Pyridine Research

The synthesis of fluorinated pyridines emerged in the mid-20th century, driven by the demand for thermally stable and electronically tunable heterocycles. Early methods, such as the defluorination of perfluoropiperidine over metal catalysts, laid the groundwork for later advancements in fluorination techniques. By the 1980s, the development of fluorinating agents like diethylaminosulfur trifluoride (DAST) enabled selective introductions of fluorine atoms into pyridine derivatives under milder conditions.

This compound represents a product of modern fluorination strategies that prioritize regioselectivity and functional group compatibility. Its synthesis typically involves multistep routes, such as:

- Nucleophilic aromatic substitution : Introducing the difluoromethoxy group via reaction of a chloropyridine precursor with potassium difluoromethoxide ($$\text{KOCF}_2\text{H}$$).

- Formylation : Utilizing Vilsmeier-Haack conditions to install the formyl group at the 3-position.

- Fluorination : Employing hydrogen fluoride or fluorinating agents to substitute a hydrogen atom with fluorine at the 6-position.

These methods reflect broader trends in fluorinated pyridine chemistry, where precision in substituent placement is critical for applications in pharmaceuticals and agrochemicals. For example, the compound’s formyl group serves as a handle for constructing larger molecular architectures, such as Schiff bases or hydrazones, which are prevalent in drug discovery.

Position Within Heterocyclic Aromatic Compound Classifications

As a member of the pyridine family, this compound belongs to the class of six-membered heterocyclic aromatic compounds containing one nitrogen atom. Its aromaticity arises from a conjugated $$ \pi $$-electron system comprising five carbon atoms and one nitrogen atom, with six delocalized electrons satisfying Hückel’s rule. Unlike benzene, pyridine’s nitrogen atom introduces electron deficiency, rendering the ring susceptible to electrophilic attacks at specific positions.

The compound’s substituents further modulate its electronic properties:

Compared to non-fluorinated analogs, the presence of fluorine and difluoromethoxy groups enhances the compound’s metabolic stability and lipophilicity, traits valuable in medicinal chemistry. Additionally, its classification as a polyfluorinated heterocycle aligns it with compounds like 2-trifluoromethylpyridine, which are prized for their applications in catalysis and materials science.

Properties

IUPAC Name |

2-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-2-1-4(3-12)6(11-5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJKOWPUVDCAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Halogenation

The synthesis often begins with halogenated pyridine precursors. For example, 2,6-dichloropyridine serves as a starting material for sequential substitutions. Fluorination at position 6 is achieved using potassium fluoride (KF) in polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) under high temperatures (160–250°C).

Key data for fluorination at position 6:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Sulfolane | 225–235 | 2 | 62 |

| DMSO | 150 | 25–30 | 80 |

Electrophilic Fluorination

Alternative methods employ electrophilic fluorinating agents such as Selectfluor®. This approach avoids high temperatures and enables fluorination at milder conditions (0–40°C) in acetonitrile. For example, fluorination of 1,2-dihydropyridine intermediates with Selectfluor® yields 3-fluoro-3,6-dihydropyridines, which eliminate HF to form fluoropyridines.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is introduced via nucleophilic substitution or catalytic coupling.

Nucleophilic Substitution

Chlorine at position 2 is replaced using difluoromethylating agents like chlorodifluoromethane (ClCF₂H) or sodium difluoromethoxide (NaOCF₂H). Reactions are conducted in dry DMF or THF at 60–80°C, achieving yields of 70–85%.

Catalytic Methods

Palladium-catalyzed cross-coupling using (Ph₃P)₂PdCl₂ and ligands (e.g., Xantphos) enables C–O bond formation. This method minimizes side reactions and improves regioselectivity (>90%).

Formylation at Position 3

The formyl group (-CHO) is introduced via directed ortho-metalation or Vilsmeier-Haack reaction.

Vilsmeier-Haack Formylation

This method uses POCl₃ and DMF to generate the Vilsmeier reagent, which formylates electron-rich pyridines. For 2-difluoromethoxy-6-fluoropyridine, the reaction proceeds at 0–5°C, yielding 65–75%.

- Reagents: DMF (3 equiv), POCl₃ (1.2 equiv)

- Solvent: Dichloromethane

- Temperature: 0°C → rt, 6 h

- Workup: Quench with NaHCO₃, extract with EtOAc

Directed Metalation

Lithiation at position 3 using LDA (lithium diisopropylamide) followed by quenching with DMF provides regioselective formylation. This method achieves 70–80% yields but requires strict anhydrous conditions.

Multi-Step Synthesis Workflow

A representative synthesis route combines these steps:

- Fluorination: Convert 2,6-dichloropyridine to 2-chloro-6-fluoropyridine using KF in sulfolane (80%, 150°C, 30 h).

- Difluoromethoxy Introduction: Substitute Cl at position 2 with NaOCF₂H in DMF (82%, 80°C).

- Formylation: Apply Vilsmeier-Haack to install -CHO at position 3 (68%, 0°C).

Overall yield: ~45% (cumulative).

Challenges and Optimization

- Regioselectivity: Competing substitutions at positions 4 and 5 are mitigated using bulky bases (e.g., LDA) or directing groups.

- By-Product Formation: HF elimination during fluorination is minimized by controlling temperature and using scavengers like Et₃N.

- Purification: Sequential chromatography (silica gel → C18) achieves >98% purity, confirmed by HPLC.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-6-fluoro-3-formylpyridine can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 2-difluoromethoxy-6-fluoro-3-carboxypyridine.

Reduction: Formation of 2-difluoromethoxy-6-fluoro-3-hydroxypyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Difluoromethoxy-6-fluoro-3-formylpyridine exhibits significant anticancer properties.

- Mechanism of Action : Studies have shown that compounds structurally related to this pyridine derivative can induce apoptosis and arrest the cell cycle in various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against leukemia cells, suggesting potential as chemotherapeutic agents .

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Studies | Significant cytotoxicity against murine leukemia cells | |

| Mechanism | Induction of apoptosis and cell cycle arrest |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties, making it a candidate for developing new antibiotics.

- Efficacy Against Bacteria : Preliminary studies indicate that this compound shows effective inhibition against Gram-positive bacteria. Its fluorinated structure may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions .

| Pathogen Type | Observed Effect | Reference |

|---|---|---|

| Gram-positive bacteria | Effective inhibition |

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects of this compound, which could be beneficial in treating neurodegenerative diseases.

- Mechanism : The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease. Experimental models have indicated that the compound could protect neuronal cells from oxidative stress-induced damage .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound derivatives against various cancer cell lines.

- Results : The derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Testing

In vitro assays were conducted to assess the antimicrobial activity of the compound against various pathogens.

- Findings : The compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections .

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-fluoro-3-formylpyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the formyl group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-difluoromethoxy-6-fluoro-3-formylpyridine and related pyridine derivatives:

Key Observations:

- Electronic Effects: The formyl group in the target compound increases electrophilicity at position 3, enabling reactivity absent in analogs like 6-(difluoromethyl)pyridin-3-amine (which has an electron-donating amino group) .

Biological Activity

2-Difluoromethoxy-6-fluoro-3-formylpyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes two fluorine atoms and a difluoromethoxy group. This compound has garnered interest in medicinal chemistry due to its enhanced biological activity and potential applications in pharmaceuticals and agrochemicals. The presence of the formyl group at the 3-position contributes to its reactivity, making it a subject of various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar fluorinated pyridines have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism of action likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

Studies on related compounds suggest that this compound may have anticancer properties. Fluorinated derivatives often demonstrate enhanced cytotoxicity against tumor cell lines. Preliminary data indicate that this compound could inhibit tumor growth by inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound's ability to interact with specific enzymes has been noted in various studies. For instance, fluorinated pyridines are known to inhibit key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects. Further research is needed to elucidate the specific enzymes targeted by this compound.

Synthesis and Evaluation

A range of synthesis methods have been developed for producing this compound, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms.

- Formylation : Employing formylating agents to introduce the formyl group at the desired position.

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of various pyridine derivatives, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| This compound | MCF7 (Breast) | 15.0 |

| Control (Non-Fluorinated) | A549 (Lung) | 30.0 |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.